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molecular formula C17H14N2O4 B1598948 2-(4-Methoxybenzyloxycarbonyloxyimino)-2-phenylacetonitrile CAS No. 59577-32-1

2-(4-Methoxybenzyloxycarbonyloxyimino)-2-phenylacetonitrile

Cat. No. B1598948
M. Wt: 310.30 g/mol
InChI Key: IPRBOQUKBZNCAG-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010178

Procedure details

A solution of dimethylaniline (6.0 ml.) in benzene (15 ml.) was dropwise added to a suspension of 2-hydroxyimino-2-phenylacetonitrile (7.3 g.) and phosgene (5.0 g.) in benzene (50 ml.) over 40 minutes under ice-cooling. The mixture was stirred for 2 hours at the same temperature and allowed to stand overnight. To the mixture containing 2-chlorocarbonyloxyimino-2-phenylacetonitrile was dropwise added a solution of 4-methoxybenzyl alcohol (6.9 g.) and pyridine (4.0 ml.) in benzene (20 ml.) over 30 minutes under ice-cooling, and the mixture was stirred for 7 hours at room temperature. The reaction mixture was in turn washed with water, 1N hydrochloric acid, water, a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate. The solution was concentrated, and the residual crystals were triturated in n-hexane and collected by filtration. The crystals were recrystallized from a mixture of ethyl acetate and n-hexane to give 2-(4-methoxybenzyl)oxycarbonyloxyimino-2-phenylacetonitrile (3.1 g.). Mp 112° to 113° C. The mother liquor was concentrated to give the object compound (2.4 g.). Total yield (5.5 g.).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-chlorocarbonyloxyimino-2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
2-(4-methoxybenzyl)oxycarbonyloxyimino-2-phenylacetonitrile

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.ON=C(C1C=CC=CC=1)C#N.C(Cl)(Cl)=O.Cl[C:26]([O:28][N:29]=[C:30]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:31]#[N:32])=[O:27].[CH3:39][O:40][C:41]1[CH:48]=[CH:47][C:44]([CH2:45][OH:46])=[CH:43][CH:42]=1>C1C=CC=CC=1.N1C=CC=CC=1>[CH3:39][O:40][C:41]1[CH:48]=[CH:47][C:44]([CH2:45][O:46][C:26]([O:28][N:29]=[C:30]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:31]#[N:32])=[O:27])=[CH:43][CH:42]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
7.3 g
Type
reactant
Smiles
ON=C(C#N)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
2-chlorocarbonyloxyimino-2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)ON=C(C#N)C1=CC=CC=C1
Step Three
Name
Quantity
6.9 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 7 hours at room temperature
Duration
7 h
WASH
Type
WASH
Details
washed with water, 1N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residual crystals were triturated in n-hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from a mixture of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
2-(4-methoxybenzyl)oxycarbonyloxyimino-2-phenylacetonitrile
Type
product
Smiles
COC1=CC=C(COC(=O)ON=C(C#N)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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